REACTION_CXSMILES
|
C(NCC)C.C(O)=O.CC1(C)[O:17][C:15](=[O:16])[CH2:14][C:12](=O)O1.C(=O)[C:20]1[CH:29]=[CH:28][C:25]([O:26][CH3:27])=[C:22]([O:23][CH3:24])[CH:21]=1>>[CH3:24][O:23][C:22]1[CH:21]=[C:20]([CH2:12][CH2:14][C:15]([OH:17])=[O:16])[CH:29]=[CH:28][C:25]=1[O:26][CH3:27]
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Name
|
|
Quantity
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25 mL
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Type
|
reactant
|
Smiles
|
C(C)NCC
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Name
|
|
Quantity
|
22.6 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
CC1(OC(=O)CC(=O)O1)C
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Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC(OC)=C(OC)C=C1)=O
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Type
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CUSTOM
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Details
|
under stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
cooling
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C=CC1OC)CCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |